molecular formula C11H17N3O5 B15141620 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Cat. No.: B15141620
M. Wt: 271.27 g/mol
InChI Key: BNXGRQLXOMSOMV-HZRXXTQPSA-N
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Description

The compound 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one is an organic molecule characterized by its unique molecular structure. This compound finds its roots in the nucleoside analogue family, often linked with various biological and pharmacological applications. Its intricate structure plays a pivotal role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through a multi-step process involving the coupling of appropriate intermediates:

  • Formation of the Oxolan Derivative: : The initial step involves the synthesis of the oxolan ring through a series of protection-deprotection steps, where key intermediates like diols and epoxides are utilized.

  • Attachment of the Pyrimidin-2-one Moiety: : This step involves the condensation of the oxolan derivative with a precursor of pyrimidin-2-one under acidic or basic conditions to form the desired nucleoside analogue.

  • Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound often relies on large-scale synthesis routes:

  • Batch Processing: : This involves sequential synthesis steps in separate reactors, allowing for tight control over reaction conditions and intermediates.

  • Continuous Flow Synthesis: : This method ensures a steady production rate by continuously feeding reactants through a series of reactors, optimizing yield and purity through automation and precise control.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents like permanganates or dichromates.

  • Reduction: : Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions where functional groups like hydroxyl or amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Agents like KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: : Agents like LiAlH₄, NaBH₄ in solvents like ethanol or THF.

  • Substitution: : Reagents like halides, nucleophiles under conditions of varying temperature and pH.

Major Products

The major products of these reactions often include derivatives with modified functional groups:

  • Oxidation Products: : Carbonyl or carboxyl derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Compounds with new nucleophilic groups replacing original functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model nucleoside analogue for studying reaction mechanisms, synthesis of analogues, and understanding nucleoside behavior under various conditions.

Biology

Biologically, it is used to investigate nucleotide metabolism, cellular uptake mechanisms, and its effects on DNA/RNA synthesis.

Medicine

Medicinally, this compound is explored for its potential as an antiviral or anticancer agent, due to its ability to integrate into nucleic acids, disrupting viral replication or cancer cell proliferation.

Industry

In industry, it finds applications in the development of pharmaceuticals, synthesis of complex organic molecules, and as a building block in molecular biology research tools.

Mechanism of Action

The compound exerts its effects primarily through:

  • Incorporation into Nucleic Acids: : It mimics natural nucleosides, integrating into DNA/RNA during replication or transcription, causing chain termination or mutations.

  • Enzyme Inhibition: : It inhibits enzymes involved in nucleoside metabolism, such as polymerases and reverse transcriptases, hindering viral replication or cancer cell growth.

  • Molecular Pathways: : Interference with cellular pathways related to nucleotide synthesis and metabolism, leading to cytotoxic effects on target cells.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]uracil

  • 2',3'-didehydro-3'-deoxythymidine

  • 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolan-2-yl]-2,4(1H,3H)-pyrimidinedione

Uniqueness

Compared to these similar compounds, 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one stands out due to its distinct methoxy and methylamino functional groups, which enhance its biological activity and specific interaction with molecular targets, making it a unique candidate for antiviral and anticancer applications.

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8?,9+,10-/m1/s1

InChI Key

BNXGRQLXOMSOMV-HZRXXTQPSA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)OC

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

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